molecular formula C6H6N4S B177581 2,1,3-Benzothiadiazole-4,5-diamine CAS No. 1711-66-6

2,1,3-Benzothiadiazole-4,5-diamine

Cat. No. B177581
CAS RN: 1711-66-6
M. Wt: 166.21 g/mol
InChI Key: KBTZPUWOUVFXHS-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-4,5-diamine is a chemical compound with the molecular formula C6H6N4S. It has an average mass of 166.204 Da and a monoisotopic mass of 166.031311 Da .


Synthesis Analysis

The synthesis of 2,1,3-Benzothiadiazole-4,5-diamine involves several steps. An improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents has been reported . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .


Molecular Structure Analysis

The molecular structure of 2,1,3-Benzothiadiazole-4,5-diamine is characterized by several features. It has 4 hydrogen bond acceptors and 4 hydrogen bond donors. It does not have any freely rotating bonds .


Chemical Reactions Analysis

The chemical reactions involving 2,1,3-Benzothiadiazole-4,5-diamine are complex. For instance, during the electrochemical oxidation, an irreversible process of polymerization occurs .


Physical And Chemical Properties Analysis

2,1,3-Benzothiadiazole-4,5-diamine has a density of 1.6±0.1 g/cm3, a boiling point of 372.3±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C. Its enthalpy of vaporization is 61.9±3.0 kJ/mol, and its flash point is 178.9±22.3 °C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

2,1,3-Benzothiadiazole-4,5-diamine has been explored for its potential in synthesizing compounds with antimicrobial properties. For instance, its interaction with carbondisulphide in an alkaline medium produces compounds with notable antimicrobial activity. This has implications for developing new antimicrobial agents (Reddy et al., 1988).

Material Science and Biomedicine

Recent advances in the field of materials science and biomedicine have highlighted the importance of 2,1,3-Benzothiadiazole derivatives. Their unique properties make them suitable for various applications in these fields, leading to significant progress in the synthesis of these heterocyclic systems (Rakitin, 2019).

Luminescent Materials

The compound is integral in the synthesis of efficient luminescent materials. When combined with other moieties like carbazole, it results in compounds with improved optical properties and thermostability, making them suitable for applications in photoluminescence (Tao et al., 2011).

Coordination Chemistry and Crystal Engineering

2,1,3-Benzothiadiazole derivatives have novel applications in metal coordination chemistry and crystal engineering of organic solids. For instance, they can form complexes with metals like zinc, leading to structurally defined complexes with unique types of coordination. This finding opens new prospects in the field of crystal engineering (Bashirov et al., 2014).

Light Technology and Electronic Devices

This compound is pivotal in the chemistry of photoluminescent compounds, applicable in light technology. Understanding its properties and reactions is crucial for designing and applying these derivatives in molecular organic electronic devices and other technologies. Its potential in organic light-emitting diodes, solar cells, and photovoltaic cells highlights its importance in this exciting area (Neto et al., 2013).

Optoelectronic Devices

The molecular organization of 2,1,3-Benzothiadiazole derivatives plays a key role in their application in optoelectronic devices. Understanding how these compounds organize at a molecular level can lead to the development of more effective materials for use in thin-film optoelectronic devices (Langis-Barsetti et al., 2017).

Tagging Material and Gasoline Adulteration Sensors

Lipophilic 2,1,3-benzothiadiazoles have been synthesized for use as optical sensors, particularly for tagging materials and detecting gasoline adulteration with ethanol. Their high solubility and photophysical properties make them suitable for these applications, highlighting their potential in the field of sensors (Isoppo et al., 2020).

Safety And Hazards

The safety information for 2,1,3-Benzothiadiazole-4,5-diamine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for the use of 2,1,3-Benzothiadiazole-4,5-diamine are promising. It has been used as an acceptor unit in the development of photoluminescent compounds and is applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

properties

IUPAC Name

2,1,3-benzothiadiazole-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTZPUWOUVFXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301003850
Record name 2,1,3-Benzothiadiazole-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301003850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1,3-Benzothiadiazole-4,5-diamine

CAS RN

1711-66-6, 83797-51-7
Record name 2,1,3-Benzothiadiazole-4,5-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1711-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1,3-Benzothiadiazole-2(S(sup IV))-4,5-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083797517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,1,3-Benzothiadiazole-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301003850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
GV Panakala Rao, B Rajitha, YT Reddy… - … , Sulfur, and Silicon …, 2005 - Taylor & Francis

In this article, we describe the synthesis of various substituted Chromene-[1, 3]thiazolo [2, 1, 3] benzothiadiazoles 4a-l by conventional (Method …

Number of citations: 11 www.tandfonline.com
F da Silva Miranda, AM Signori, J Vicente, B de Souza… - Tetrahedron, 2008 - Elsevier
Three new α,α′-diimine ligands were synthesized based on condensation of 1,10-phenanthroline-5,6-dione with 1,2-phenylenediamine derivatives using different approaches. All …
Number of citations: 65 www.sciencedirect.com
RH Vekariya, HD Patel - ARKIVOC: Online Journal of Organic …, 2015 - researchgate.net
The use of heterogeneous solid acid catalysts is important to the development of sustainable chemical processes. To this end, cellulose sulfuric acid (CSA) and starch sulfuric acid (SSA…
Number of citations: 31 www.researchgate.net
TES Ali, MA Ibrahim… - Phosphorus, Sulfur, and …, 2009 - Taylor & Francis
Full article: Synthesis of Biologically Active 4-Oxo-4H-Chromene Derivatives Containing Sulfur-Nitrogen Heterocycles Skip to Main Content Taylor and Francis Online homepage Taylor …
Number of citations: 14 www.tandfonline.com
PS Rao, V Veeranagaiah - Current Science, 1979 - JSTOR
Number of citations: 0
PS RAO, V VEERANAGAIAH - INDIAN …, 1981 - COUNCIL SCIENTIFIC INDUSTRIAL …
Number of citations: 0
PS RAO, V VEERANAGAIAH - ChemInform, 1990 - Wiley Online Library
Number of citations: 0

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